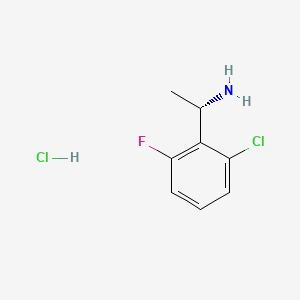

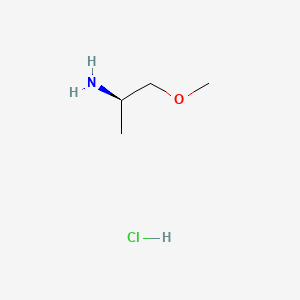

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride”, also known as “N-[(2-chloro-6-fluorophenyl)methyl]ethanamine;hydrochloride”, is a chemical compound with the molecular formula C9H12Cl2FN . It is used in various biological activities and has been mentioned in patents and literature .

Physical And Chemical Properties Analysis

“this compound” has physical and chemical properties that can be found in databases like PubChem . These properties include its molecular formula, structure, and related information .Applications De Recherche Scientifique

Pharmacological Activity

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride shares some structural similarities with other compounds studied for their pharmacological activities. For instance, halothane, a derivative with chloro and fluoro groups, was extensively studied for its pharmacological activity in humans, demonstrating its capacity for rapid, effective, and flexible anesthesia (D'Arcy et al., 1959). This highlights the potential of halogenated compounds in medical applications.

Synthesis of Related Compounds

The synthesis of related halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in the manufacture of pharmaceuticals like flurbiprofen. The synthesis process, which involves cross-coupling reactions and considerations for environmental and economic efficiency, indicates the importance of developing practical and sustainable methods for producing such compounds (Qiu et al., 2009).

Fluorescent Chemosensors

Compounds with fluorophoric properties, like 4-Methyl-2,6-diformylphenol (DFP), are significant in the development of chemosensors for detecting various analytes. The high selectivity and sensitivity of DFP-based chemosensors underline the potential of fluorine-containing compounds in analytical and diagnostic applications (Roy, 2021).

Aqueous Fluoroalkylation

The progress in aqueous fluoroalkylation highlights the incorporation of fluorinated groups into target molecules under environmentally friendly conditions. Such advancements in synthetic methods could be relevant for compounds like this compound, aiming for greener chemistry applications (Song et al., 2018).

Organohalides as Endocrine Disruptors

The study of organohalides like DDT and DDE as endocrine disruptors in humans and wildlife brings attention to the potential biological impact of halogenated compounds. Understanding their interaction with nuclear receptors and impact on reproductive and immune systems provides insights into the broader implications of using such compounds (Burgos-Aceves et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

(1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBRSCIMJQYMNY-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704246 |

Source

|

| Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000878-48-7 |

Source

|

| Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)